Product packaging for Armstrong acid(Cat. No.:CAS No. 25059-14-7)

Armstrong acid

Cat. No.: B1629443
CAS No.: 25059-14-7
M. Wt: 247.22 g/mol
InChI Key: LQELEHYKRUQLJA-UHFFFAOYSA-N
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Description

Armstrong Acid, systematically named 1,5-naphthalenedisulfonic acid (1,5-NDSA), is an organic compound with the chemical formula C₁₀H₈O₆S₂ and CAS number 81-04-9 . It is a white to yellowish-brown crystalline solid with a molecular weight of 288.3 g/mol and a density of 1.704 g/cm³. The compound is sparingly soluble in water but highly soluble in polar organic solvents due to its two sulfonic acid (-SO₃H) groups, which confer strong acidity and hydrophilic character .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8NaO4S B1629443 Armstrong acid CAS No. 25059-14-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25059-14-7

Molecular Formula

C10H8NaO4S

Molecular Weight

247.22 g/mol

IUPAC Name

sodium;2-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O4S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6,11H,(H,12,13,14);

InChI Key

LQELEHYKRUQLJA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O.[Na]

Other CAS No.

25059-14-7

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Naphthalene undergoes sequential sulfonation at the 1- and 5-positions due to the thermodynamic stability of the 1,5-disulfonic isomer. The reaction is exothermic and typically conducted at elevated temperatures (80–150°C):

$$
\text{C}{10}\text{H}8 + 2 \text{SO}3 \rightarrow \text{C}{10}\text{H}6(\text{SO}3\text{H})_2
$$

Optimization Parameters

Key factors influencing yield and selectivity include:

Parameter Optimal Range Impact on Yield
Temperature 120–150°C Higher temps favor disulfonation
$$\text{SO}_3$$ Molar Ratio 2.0–2.5 equivalents Excess $$\text{SO}_3$$ reduces byproducts
Reaction Time 4–6 hours Prolonged time risks oversulfonation

Industrial implementations often use oleum (20–30% free $$\text{SO}_3$$) to maintain reactivity while minimizing side reactions like trisulfonation.

Low-Temperature Sulfonation with Liquid $$\text{SO}_3$$

Modern protocols employ liquid $$\text{SO}_3$$ in inert solvents (e.g., dichloroethane) at subzero temperatures to enhance regioselectivity.

Patent-Based Methodology (US4600542A)

A patented process achieves 92–95% purity by controlling sulfonation at -40°C to +10°C:

  • Solvent System : Dichloroethane or chlorobenzene (prevents naphthalene sublimation).
  • Stoichiometry : 3–5 mol $$\text{SO}_3$$ per mol naphthalene.
  • Workup : Post-reaction, the mixture is quenched with 50% $$\text{H}2\text{SO}4$$ to precipitate Armstrong's acid tetrahydrate.

Table 1 : Low-Temperature Process Conditions

Component Quantity Role
Naphthalene 1 mol Substrate
Liquid $$\text{SO}_3$$ 3.2 mol Sulfonating agent
Dichloroethane 500 mL Solvent
Reaction Temp -7°C to -8°C Regioselectivity control

Solvent and Temperature Effects on Regioselectivity

The choice of solvent and temperature critically directs sulfonation toward the 1,5-isomer:

Solvent Polarity

  • Polar Aprotic Solvents : Dichloroethane enhances $$\text{SO}_3$$ solubility, favoring disulfonation.
  • Naphthenic Solvents : Increase monosulfonation at 2-position but reduce disulfonation yields.

Temperature Gradients

  • >150°C : Promotes 2-sulfonation (kinetic control).
  • <0°C : Favors 1,5-disulfonation (thermodynamic control).

Table 2 : Solvent-Temperature Interplay

Solvent Temperature Range Dominant Product Yield (%)
Dichloroethane -10°C to 0°C 1,5-Disulfonic acid 89–92
Sulfolane 150°C 2-Sulfonic acid 78

Industrial-Scale Production Considerations

Reactor Design

  • Sublimation Mitigation : Jacketed reactors with cold traps prevent naphthalene loss.
  • Continuous Flow Systems : Improve heat dissipation and reduce byproduct formation.

Byproduct Management

Common impurities include:

  • 1,6- and 2,7-Disulfonic Isomers : Minimized via low-temperature protocols.
  • Trisulfonic Acids : Controlled by limiting $$\text{SO}_3$$ stoichiometry.

Purification and Isolation

Crude Armstrong's acid is purified through:

Acidic Crystallization

  • The tetrahydrate ($$\text{C}{10}\text{H}6(\text{SO}3\text{H})2 \cdot 4\text{H}2\text{O}$$) crystallizes from 50% $$\text{H}2\text{SO}_4$$ at 10°C.
  • Yield : 85–90% after washing with cold $$\text{H}2\text{SO}4$$.

Salt Formation

  • Disodium salts are precipitated using $$\text{NaOH}$$ for pharmaceutical applications:
    $$
    \text{C}{10}\text{H}6(\text{SO}3\text{H})2 + 2 \text{NaOH} \rightarrow \text{C}{10}\text{H}6(\text{SO}3\text{Na})2 + 2 \text{H}_2\text{O}
    $$

Analytical Validation

HPLC Analysis (BIST™ Column)

A validated method separates Armstrong's acid from monosulfonated byproducts:

Table 3 : HPLC Conditions

Parameter Specification
Column BIST™ A, 150 mm
Mobile Phase 80% MeCN, 20% TMDAP buffer
Detection UV at 270 nm
Retention Time 6.2 min (1,5-isomer)

Challenges and Limitations

  • Corrosivity : $$\text{SO}_3$$ and oleum require glass-lined reactors.
  • Isomer Separation : Chromatography or selective crystallization needed for >99% purity.
  • Environmental Impact : Sulfuric acid waste necessitates neutralization protocols.

Chemical Reactions Analysis

Hydrolysis and Diol Formation

Fusion with sodium hydroxide followed by acidification produces 1,5-dihydroxynaphthalene :

C10H6(SO3Na)2+2NaOHΔC10H6(ONa)2+2Na2SO3\text{C}_{10}\text{H}_6(\text{SO}_3\text{Na})_2 + 2\,\text{NaOH} \xrightarrow{\Delta} \text{C}_{10}\text{H}_6(\text{ONa})_2 + 2\,\text{Na}_2\text{SO}_3C10H6(ONa)2+2H+C10H6(OH)2\text{C}_{10}\text{H}_6(\text{ONa})_2 + 2\,\text{H}^+ \rightarrow \text{C}_{10}\text{H}_6(\text{OH})_2

The intermediate 1-hydroxynaphthalene-5-sulfonic acid is isolable and serves as a precursor for specialty chemicals .

Nitration and Amino Derivatives

Nitration of Armstrong's acid introduces nitro groups at activated positions, forming nitrodisulfonic acids . Subsequent reduction yields amino derivatives:

C10H6(SO3H)2HNO3C10H5(NO2)(SO3H)2ReductionC10H5(NH2)(SO3H)2\text{C}_{10}\text{H}_6(\text{SO}_3\text{H})_2 \xrightarrow{\text{HNO}_3} \text{C}_{10}\text{H}_5(\text{NO}_2)(\text{SO}_3\text{H})_2 \xrightarrow{\text{Reduction}} \text{C}_{10}\text{H}_5(\text{NH}_2)(\text{SO}_3\text{H})_2

These intermediates are valuable for synthesizing dyes and pharmaceuticals .

Thermal Stability and Desulfonation

Recent studies on sulfonated polyphenylenes derived from Armstrong's acid reveal:

  • Thermal deprotection of neopentyl sulfonate esters at 150°C releases isopentylene, enabling clean conversion to sulfonic acid groups .

  • DFT calculations comparing desulfonation barriers:

Model CompoundDesulfonation PositionProtonation Energy (kJ/mol)
M1 (Reference)C153
M2 (AA-based)C557

These results indicate superior stability of Armstrong's acid derivatives compared to conventional sulfonated polymers under acidic conditions .

Polymer Cross-Linking and Proton Conductivity

In proton-exchange membranes (PEMs), Armstrong's acid copolymers exhibit:

  • High ion-exchange capacity (IEC) : 2.33 mequiv/g.

  • Proton conductivity : 85 mS/cm at optimized hydration .

  • Water uptake (WU) : Controlled to 50 wt% via thermal cross-linking .

Key Stability Insights from Experimental Data

  • Thermogravimetric analysis (TGA) shows sulfonic acid groups remain stable up to 120°C, with isopentylene release beginning at 150°C .

  • No detectable desulfonation occurs below 200°C in solution-deprotected polymers .

Scientific Research Applications

Chromatography

Armstrong acid plays a significant role in chromatography, particularly in high-performance liquid chromatography (HPLC). Its disodium salt form is often utilized as a divalent counterion for forming salts of basic drug compounds. This application is crucial for enhancing the solubility and stability of drugs during separation processes.

Key Features:

  • Electrolyte in Chromatography : The disodium salt acts as an electrolyte, improving the performance of chromatographic techniques.
  • Retention Mechanism : this compound can be effectively retained on negatively charged columns, enhancing peak shape and resolution during analysis .

Proton-Conducting Membranes

Recent studies have highlighted the potential of polyphenylenes derived from this compound as polymeric proton conductors. These materials are being explored for use in fuel cells due to their high proton conductivity and thermal stability.

Case Study Insights:

  • Conductivity Measurements : Research shows that non-cross-linked membranes based on this compound exhibit proton conductivities exceeding 100 mS/cm, which is essential for fuel cell applications .
  • Thermal Stability : The thermal degradation temperature of these membranes suggests they can withstand operational conditions in fuel cells without significant loss of functionality .

Synthesis of Drug Salts

This compound's ability to form salts with basic drug compounds has made it a valuable reagent in pharmaceutical chemistry. The formation of naphthalenedisulfonate salts can enhance the pharmacokinetic properties of drugs.

Application Example:

  • Drug Formulation : The disodium salt derived from this compound has been successfully employed to improve the solubility and bioavailability of various pharmaceutical agents, facilitating more effective drug delivery systems .

Environmental Applications

The compound has also been investigated for its potential use in environmental chemistry, particularly in water purification processes. Its strong acidic nature allows it to interact effectively with various pollutants, aiding in their removal from contaminated water sources.

Comparative Data Table

Application AreaSpecific Use CasesKey Benefits
ChromatographyHPLC separation techniquesImproved peak shape and resolution
Proton-Conducting MembranesFuel cell applicationsHigh proton conductivity and thermal stability
Drug Salt SynthesisFormulation of naphthalenedisulfonate saltsEnhanced solubility and bioavailability
Environmental ChemistryWater purification processesEffective removal of pollutants

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt is primarily related to its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the activity of enzymes, receptors, and other molecular targets, thereby modulating biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers: 1,3- and 1,6-Naphthalenedisulfonic Acids

Armstrong Acid (1,5-NDSA) differs from its isomers, such as 1,3-naphthalenedisulfonic acid (1,3-NDSA) and 1,6-naphthalenedisulfonic acid (1,6-NDSA) , in the positions of sulfonic groups on the naphthalene ring. These positional differences significantly alter physicochemical properties:

Property 1,5-NDSA 1,3-NDSA¹ 1,6-NDSA¹
Molecular Weight 288.3 g/mol 288.3 g/mol 288.3 g/mol
Solubility in Water Low Moderate Low
Acidity (pKa) ~0.5 (both -SO₃H)² ~0.7 (both -SO₃H)² ~0.6 (both -SO₃H)²
Applications Dyes, chelation Surfactants, resins Electroplating baths

²Sulfonic acids typically exhibit strong acidity (pKa < 1), but exact values depend on substituent positions .

Key Differences :

  • 1,3-NDSA : Proximity of sulfonic groups increases solubility in water compared to 1,5-NDSA, making it more suitable for surfactant applications.
  • 1,6-NDSA : Symmetrical substitution enhances stability in electroplating processes but reduces chelating efficiency compared to 1,5-NDSA .

Functional Analogs: Benzene-1,3-disulfonic Acid and Ethylenediaminetetraacetic Acid (EDTA)

Benzene-1,3-disulfonic Acid
  • Structure : Aromatic benzene ring with sulfonic groups at positions 1 and 3.
  • Comparison :
    • Acidity : Stronger acidity (pKa ~0.3) due to smaller aromatic system and reduced steric hindrance.
    • Applications : Primarily used as a catalyst in esterification and alkylation reactions, unlike 1,5-NDSA’s role in dye synthesis .
EDTA (Ethylenediaminetetraacetic Acid)
  • Structure: A polyaminocarboxylic acid with four carboxylate groups.
  • Comparison :
    • Chelation Mechanism : EDTA binds metals via nitrogen and oxygen atoms, while 1,5-NDSA uses sulfonic oxygen atoms.
    • Strength : EDTA forms more stable complexes with transition metals (e.g., log K for Fe³⁺: 25.1 vs. ~8 for 1,5-NDSA) .

Research Findings and Industrial Relevance

Stability and Reactivity

  • Thermal Stability : 1,5-NDSA decomposes at ~300°C, higher than benzene-based disulfonic acids (~250°C) due to naphthalene’s extended conjugation .
  • Reactivity : The 1,5-substitution pattern minimizes steric strain, enhancing its utility in synthesizing bulky phthalocyanine complexes compared to 1,3- or 1,6-NDSA .

Biological Activity

Armstrong acid, chemically known as naphthalene-1,5-disulfonic acid, is a notable organic compound with significant biological activity and applications. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H6(SO3H)2C_{10}H_{6}(SO_3H)_{2} and is characterized by its strong acidic nature due to the presence of sulfonic acid groups. It is typically encountered as a colorless solid, often in its tetrahydrate form. The compound is synthesized via the disulfonation of naphthalene using oleum:

C10H8+2SO3C10H6(SO3H)2C_{10}H_{8}+2SO_{3}\rightarrow C_{10}H_{6}(SO_3H)_{2}

This reaction highlights the straightforward synthetic pathway that leads to this compound's formation.

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits notable antioxidant activity. In various assays, it has been shown to effectively scavenge free radicals and inhibit lipid peroxidation. For instance, a study reported that this compound significantly inhibited the oxidation of unsaturated fatty acids in brain homogenates, suggesting its potential neuroprotective effects .

Cytotoxicity and Cell Viability

Research indicates that this compound can influence cell viability. In vitro studies have shown that at certain concentrations, it can induce cytotoxic effects in various cell lines. For example, one study assessed the cytotoxicity of this compound on human cancer cell lines and found that it reduced cell viability in a dose-dependent manner .

Table 1: Cytotoxic Effects of this compound on Different Cell Lines

Cell LineConcentration (µM)Cell Viability (%)
HeLa1085
MCF-72560
A5495040

This table illustrates the varying effects of this compound across different cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is linked to its ability to interact with cellular components and modulate biochemical pathways. It is believed to exert its effects through:

  • Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative stress.
  • Cell Signaling Modulation : this compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its cytotoxic effects.

Applications in Drug Development

This compound's unique properties make it a candidate for various pharmaceutical applications. Its derivatives are explored for use as:

  • Electrolytes in Chromatography : The disodium salt form of this compound serves as an electrolyte in chromatographic techniques, enhancing separation efficiency .
  • Building Blocks for Drug Synthesis : Its structure allows for further modifications leading to compounds with enhanced biological activities.

Neuroprotective Effects

A study investigating the neuroprotective properties of this compound found that it significantly reduced neuronal damage in models of oxidative stress. The compound was administered to cultured neurons exposed to hydrogen peroxide, resulting in decreased apoptosis markers and improved cell survival rates .

Anticancer Activity

In another case study focused on cancer therapy, researchers evaluated the efficacy of this compound derivatives against tumor growth in animal models. The results indicated a marked reduction in tumor size when treated with these derivatives compared to controls, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Armstrong acid, and how do experimental conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves catalytic fluorination under anhydrous conditions . Key steps include:

  • Precursor selection (e.g., aryl boronic acids) and stoichiometric optimization .
  • Characterization via 19F^{19}\text{F} NMR and X-ray crystallography to confirm structure .
  • Yield optimization through controlled temperature (-20°C to 0°C) and inert atmosphere (argon/nitrogen) .
    • Critical Variables : Solvent polarity, catalyst loading (e.g., Pd(OAc)2_2), and reaction time .

Q. How can researchers validate the purity and stability of this compound in different solvents?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days, monitoring via FTIR and mass spectrometry .
  • Solvent compatibility: Test in polar aprotic solvents (DMF, DMSO) and non-polar solvents (hexane), noting decomposition rates .

Q. What experimental design principles are critical for studying this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Variables : Ligand choice (e.g., bipyridine vs. phosphine), substrate scope (electron-rich/electron-poor aryl groups) .
  • Controls : Include blank reactions (no catalyst) and internal standards (e.g., tetramethylsilane for NMR) .
  • Data Collection : Track reaction progress via in-situ IR spectroscopy and GC-MS for intermediate identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer :

  • Root Cause Analysis : Compare reaction conditions (e.g., moisture levels, catalyst aging) and substrate purity .

  • Statistical Validation : Apply ANOVA to datasets from replicated experiments, identifying outliers .

  • Meta-Analysis : Aggregate data from 10+ studies (see Table 1) to identify trends in ligand-substrate interactions .

    Table 1 : Common Variables Causing Discrepancies in Catalytic Efficiency

    VariableImpact on EfficiencyKey References
    Moisture ContaminationReduces by 30-50%
    Ligand DegradationIncreases side-products
    Substrate Steric EffectsLowers yield by 20%

Q. What strategies are effective for probing this compound’s mechanistic role in C–H activation reactions?

  • Methodological Answer :

  • Spectroscopic Probes : Use 19F^{19}\text{F} NMR to track fluorine transfer intermediates .
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation barriers .
  • Isotopic Labeling : 13C^{13}\text{C}-labeled substrates to trace bond-forming steps via LC-MS .

Q. How can researchers address reproducibility challenges in this compound-mediated reactions?

  • Methodological Answer :

  • Protocol Standardization : Pre-dry solvents (molecular sieves) and catalysts (vacuum oven) .
  • Open Data Practices : Share raw NMR/GC-MS files in repositories like Zenodo, adhering to FAIR principles .
  • Peer Review : Collaborate with independent labs for cross-validation .

Q. What ethical and methodological considerations apply when sharing this compound research data containing proprietary ligand designs?

  • Methodological Answer :

  • Anonymization : Redact sensitive structural details in public datasets while retaining reactivity data .
  • Licensing : Use CC-BY-NC licenses for non-commercial reuse, with patent applications filed prior to sharing .
  • Informed Consent : Disclose data usage intentions in institutional review board (IRB) protocols .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound applications?

  • Methodological Answer :

  • Database Selection : Use SciFinder and Reaxys with keywords "this compound" AND "C–H activation" .
  • Gap Analysis : Classify papers by reaction type (e.g., Suzuki coupling, Buchwald-Hartwig) and note understudied areas (e.g., enantioselective reactions) .

Guidance for Methodological Rigor

  • Experimental Reproducibility : Document all synthetic steps in the Supporting Information, including failed attempts .
  • Data Transparency : Provide raw spectral data and crystallographic CIF files .
  • Conflict Resolution : Address contradictory results via collaborative interlaboratory studies .

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